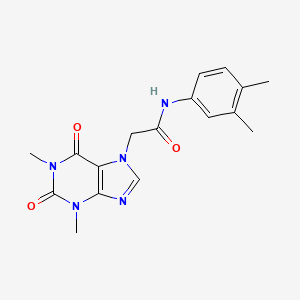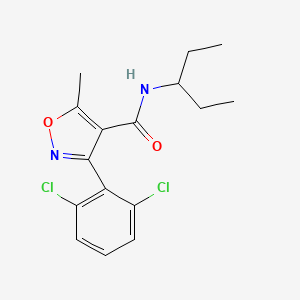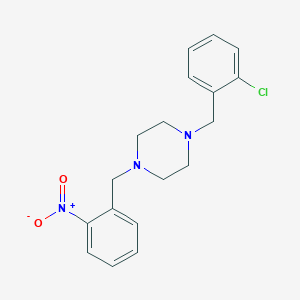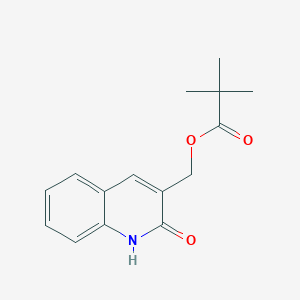
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes. For example, the synthesis of N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones explores the structure-affinity relationships for receptor affinity, highlighting a methodological approach to synthesizing complex molecules with targeted biological activities (Żmudzki et al., 2015).
Molecular Structure Analysis
Structural characterization is crucial for understanding the behavior and potential applications of a compound. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are often employed. For instance, the study on the synthesis, structure, and conformational analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide utilized X-ray analysis and spectroscopic methods to determine its molecular structure (Kataev et al., 2021).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are defined by the molecular structure. Experimental and theoretical studies, such as quantum chemical and natural bond orbital investigations, help understand these properties. For example, the detailed study of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide explored its structural, thermodynamical, and vibrational characteristics to understand the effects of methyl groups on amide group frequencies (Arjunan et al., 2012).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystal structure are fundamental for predicting a compound's behavior in different environments. Crystallography studies, such as those on N‐(2,6‐Dimethylphenyl)‐2,2,2‐trimethylacetamide, provide insight into molecular conformation and intermolecular interactions, affecting the compound's physical state and solubility (Gowda et al., 2007).
Chemical Properties Analysis
Understanding a compound's chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, is critical for its application in different scientific and industrial fields. Studies like the one on the biological screening and fingerprint applications of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide provide valuable data on chemical behavior and potential applications (Khan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Neuroprotective and MAO-B Inhibitory Activities
This compound has been identified as a promising structure for neuroprotective and monoamine oxidase B (MAO-B) inhibitory activities. It was part of a study focusing on the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety, where it exhibited the lowest neurotoxicity and highest neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).
Serotonin and Dopamine Receptor Affinity
This compound is related to a series of N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which have been synthesized and evaluated for their affinity towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The structural relationship and affinity for these receptors indicate a potential application in neuropsychiatric disorder treatment (Żmudzki et al., 2015).
Antagonist Ligand for A2B Adenosine Receptors
A derivative of this compound, MRE 2029-F20, acts as a selective antagonist ligand for A2B adenosine receptors. This indicates its potential application in the pharmacological characterization of human A2B adenosine receptor subtypes, which are important in various physiological processes (Baraldi et al., 2004).
Antitumor Activity
New mercapto xanthine derivatives, including this compound, have shown antitumor activity in human MCF7 (breast cancer) and K562 (leukemic cancer) cell lines. This suggests its potential use in cancer research and treatment, specifically targeting oncogenic tyrosine kinases (Sultani et al., 2017).
Anticancer Properties
Acefylline derivatives of this compound have demonstrated anticancer properties, particularly against human liver carcinoma. Their ability to induce antiproliferative effects suggests a potential application in cancer therapy (Shahzadi et al., 2022).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-5-6-12(7-11(10)2)19-13(23)8-22-9-18-15-14(22)16(24)21(4)17(25)20(15)3/h5-7,9H,8H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMOYIEPUAOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)



![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)



![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)


![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)